5,6-Dihydroxy-Des(dimethoxy) Bosutinib is a chemical compound derived from bosutinib, which is primarily recognized as a dual Src/Abl tyrosine kinase inhibitor. Bosutinib was approved in 2012 for the treatment of chronic myeloid leukemia, particularly in cases resistant to other therapies. The compound exhibits significant biological activity and is a subject of interest in medicinal chemistry due to its potential therapeutic applications.
5,6-Dihydroxy-Des(dimethoxy) Bosutinib falls under the category of quinazolinones, which are known for their diverse biological activities. This compound can be classified as a tyrosine kinase inhibitor, specifically targeting pathways implicated in cancer development and resistance mechanisms.
The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves several key steps, starting from 3-methoxy-4-hydroxybenzoic acid. The process typically includes:
The synthesis route has been optimized to enhance yield while minimizing costs and reaction time. For instance, alternative methods have been explored that avoid stringent conditions, leading to improved efficiencies in industrial production .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's core structure is derived from the quinazolinone framework, which includes:
The molecular formula for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H16N2O4 |
Molecular Weight | 328.33 g/mol |
IUPAC Name | 5,6-dihydroxy-7-(3-(dimethylamino)propyl)-3-quinolinecarbonitrile |
Spectroscopic data (NMR, MS) confirm the presence of these functional groups and structural integrity.
5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo various chemical reactions that modify its structure and enhance its therapeutic potential:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing analogs with improved efficacy against specific targets.
The mechanism of action for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves its interaction with specific kinases involved in signaling pathways associated with cell proliferation and survival:
Data suggest that this compound may overcome resistance mechanisms seen with other tyrosine kinase inhibitors by effectively targeting alternative pathways .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically presents as a solid at room temperature with moderate solubility in organic solvents. Its melting point is generally within a defined range indicating stability under standard laboratory conditions.
The chemical properties include:
Relevant analyses such as thermal stability and solubility tests are essential for understanding its behavior in biological systems .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib has several applications in scientific research:
This compound represents a valuable tool in the ongoing search for effective cancer therapies and highlights the importance of structural modifications in enhancing drug efficacy .
Demethylation of the methoxy groups at C5 and C6 positions on bosutinib’s quinazolinone core is a critical step in synthesizing 5,6-dihydroxy-des(dimethoxy) bosutinib. Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) remains the gold standard for O-demethylation due to its high regioselectivity and yields (>85%). This reaction proceeds via the formation of a boron–methoxy complex, followed by cleavage at temperatures maintained at −78°C to 0°C to prevent overreaction [1] [7]. Alternative agents like iodotrimethylsilane (TMSI) or aluminum chloride (AlCl₃) in ethanethiol offer moderate yields (60–75%) but risk deschlorination or thiomethyl ether formation. Recent advances utilize catalytic hydrogenation with Pd/C under acidic conditions (e.g., trifluoroacetic acid), achieving 92% conversion while preserving the quinazolinone scaffold and minimizing byproducts [4]. The choice of demethylating agent depends on the presence of sensitive functional groups; BBr₃ is optimal for halogen-retentive substrates, while catalytic hydrogenation suits acid-labile intermediates.
Table 1: Demethylation Reagent Performance Comparison
Reagent | Conditions | Yield (%) | Byproducts |
---|---|---|---|
BBr₃ | DCM, −78°C to 0°C, 4 h | 85–92 | Minimal |
AlCl₃/Ethanethiol | Reflux, 12 h | 60–70 | Thiomethyl ethers (5–10%) |
TMSI | Acetonitrile, 60°C, 8 h | 65–75 | Deschlorination (≤8%) |
Pd/C + TFA | H₂ (1 atm), RT, 6 h | 88–92 | None observed |
Regioselective hydroxylation at C5 and C6 requires precise control to avoid overoxidation or epoxide formation. Directed ortho-hydroxylation employs palladium(II)-catalyzed C–H activation using PhI(OAc)₂ as an oxidant, achieving 80% selectivity for the C5 position in bosutinib intermediates [3] [8]. For simultaneous C5/C6 dihydroxylation, microbial biotransformation with Streptomyces sp. ATCC 55043 delivers 70% yield under aerobic conditions (pH 7.0, 28°C), leveraging the organism’s dioxygenase enzymes. Chemical methods include ortho-lithiation of methoxy precursors at −40°C using n-BuLi, followed by boronation and oxidative workup (H₂O₂/NaOH), yielding 75–80% dihydroxylated product. Crucially, hydroxylation must precede demethylation if methoxy groups are present, as free phenols facilitate unwanted chelation or oxidation. Recent studies show that electron-donating groups at C2 enhance C5 selectivity via steric hindrance modulation [8].
Dealkylation-dependent functionalization integrates demethylation with downstream modifications like amination or halogenation. Lewis acid catalysts (e.g., AlCl₃) enable one-pot tandem dealkylation–chlorination when using POCl₃, converting methoxy groups to chlorides (85% yield), which are hydrolyzed to hydroxyls [1] [7]. For amination, Pd(OAc)₂/Xantphos catalyzes aerobic oxidative amination after dealkylation, coupling the hydroxylated quinazolinone with amines at 80°C (DMSO, 8 h). Boron trifluoride etherate (BF₃·OEt₂) is emerging as a dual-purpose catalyst, facilitating demethylation while activating the ring for electrophilic substitutions (e.g., sulfonation) without isolation. Key to success is controlling stoichiometry: AlCl₃ must be limited to 1.2 equivalents to avoid polymerization, and Pd catalysts require 5 mol% loading for optimal turnover [3] [7].
Table 2: Catalytic Systems for Tandem Dealkylation–Functionalization
Catalyst | Functionalization | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
AlCl₃ | Chlorination | POCl₃, 80°C, 6 h | 85 | C5 (95%) |
Pd(OAc)₂/Xantphos | Amination | DMSO, O₂, 80°C, 8 h | 78 | C6 (90%) |
BF₃·OEt₂ | Sulfonation | SO₃, DCM, RT, 2 h | 82 | C5/C6 (1:1) |
Solution-phase synthesis dominates bosutinib derivative production due to scalability. The Sutherland route starts with 2-methoxy-5-nitrophenol, proceeding through nitration, reduction, cyclization, and demethylation over seven steps (overall yield: 32.1%) [1]. In contrast, solid-phase approaches anchor intermediates to Wang resin via a carboxylic acid linker, enabling microwave-assisted hydroxylation and dealkylation with 50% reduced reaction times. However, resin cleavage (TFA/DCM) lowers the overall yield to 18–22% due to incomplete release or side reactions [8]. Solution-phase advantages include easier monitoring (TLC/HPLC) and higher throughput, while solid-phase methods excel in purifying intermediates via simple filtration. Economic analysis reveals solution-phase costs are 40% lower for >1 kg batches, but solid-phase is preferable for generating analogs during structure–activity studies due to automated parallel synthesis capabilities.
Green chemistry principles are increasingly applied to bosutinib derivative synthesis:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7